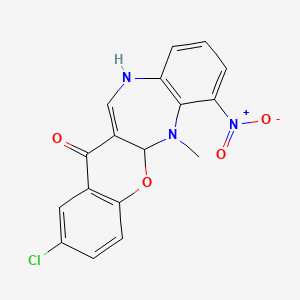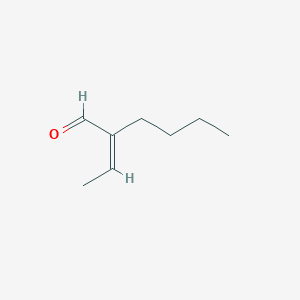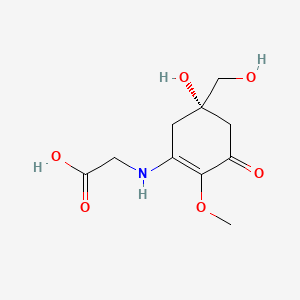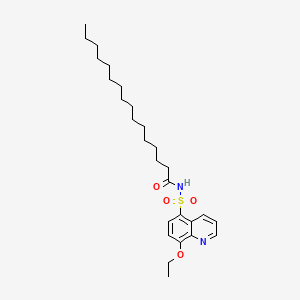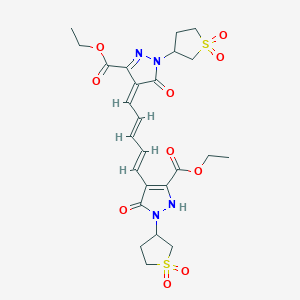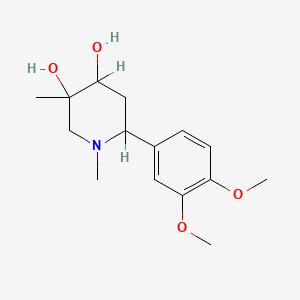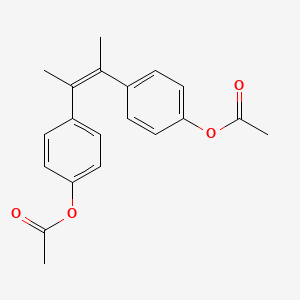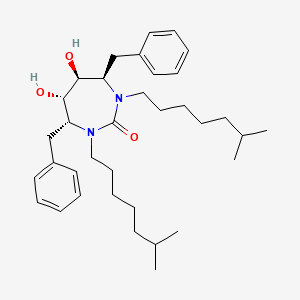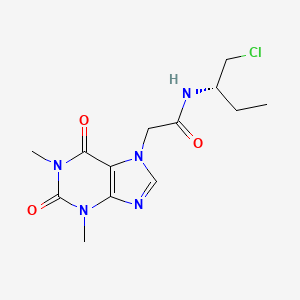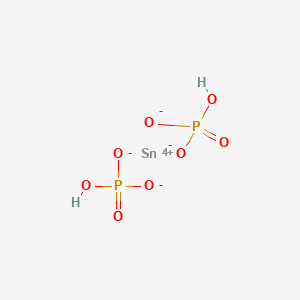
Stannic hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannic phosphate, also known as tin(IV) phosphate, is an inorganic compound with the chemical formula Sn₃(PO₄)₄. It is a member of the group of acidic salts of quadrivalent metals and is known for its ion-exchange properties. This compound is typically found in amorphous, granular, and crystalline forms and has been extensively studied for its stability and ion-exchange capacity .
準備方法
Synthetic Routes and Reaction Conditions: Stannic phosphate can be synthesized through various methods, including precipitation and ion-exchange processes. One common method involves the reaction of stannic chloride (SnCl₄) with phosphoric acid (H₃PO₄) under controlled conditions. The reaction typically occurs in an aqueous medium, and the resulting stannic phosphate precipitate is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, stannic phosphate is produced using similar precipitation methods but on a larger scale. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the desired purity and yield of the product .
化学反応の分析
Types of Reactions: Stannic phosphate undergoes various chemical reactions, including:
Reduction: In basic solutions, stannic phosphate can reduce bismuth(III) ions (Bi³⁺) to metallic bismuth (Bi).
Substitution: Stannic phosphate can participate in ion-exchange reactions, where it exchanges its hydrogen ions (H⁺) with other cations in solution.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO₃) is commonly used as an oxidizing agent.
Reduction: Basic solutions, such as sodium hydroxide (NaOH), facilitate reduction reactions.
Substitution: Various metal cations, such as copper(II) (Cu²⁺) and zinc(II) (Zn²⁺), can be used in ion-exchange reactions.
Major Products Formed:
Oxidation: Metastannic acid (H₂SnO₃)
Reduction: Metallic bismuth (Bi)
Substitution: Metal phosphates, such as copper(II) phosphate (Cu₃(PO₄)₂) and zinc(II) phosphate (Zn₃(PO₄)₂).
科学的研究の応用
Stannic phosphate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of stannic phosphate primarily involves its ion-exchange properties. The compound has multiple dissociable hydrogen atoms, which can be exchanged with other cations in solution. This ion-exchange process is facilitated by the acidic nature of stannic phosphate, allowing it to release hydrogen ions (H⁺) and bind with other metal cations . The molecular targets and pathways involved in these processes include the interaction of stannic phosphate with metal ions, leading to the formation of stable metal-phosphate complexes .
類似化合物との比較
Stannic phosphate can be compared with other similar compounds, such as:
Zirconium phosphate (Zr₃(PO₄)₄): Known for its high thermal stability and ion-exchange capacity.
Thorium phosphate (Th₃(PO₄)₄): Exhibits similar ion-exchange properties but with different stability constants.
Tin(IV) molybdophosphate (Sn₃(MoO₄)₄): Used for the removal of strontium from nuclear waste, similar to stannic phosphate.
Stannic phosphate is unique due to its high ion-exchange capacity, thermal stability, and ability to form stable complexes with various metal ions .
特性
CAS番号 |
14532-00-4 |
|---|---|
分子式 |
H2O8P2Sn |
分子量 |
310.67 g/mol |
IUPAC名 |
hydrogen phosphate;tin(4+) |
InChI |
InChI=1S/2H3O4P.Sn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 |
InChIキー |
LRGKLCMGBJZMTB-UHFFFAOYSA-J |
正規SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Sn+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


